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molecular formula C10H10S2 B8729195 1,4-Dithiin, 2,3-dihydro-5-phenyl- CAS No. 35756-26-4

1,4-Dithiin, 2,3-dihydro-5-phenyl-

Cat. No. B8729195
M. Wt: 194.3 g/mol
InChI Key: PXUJCQJEUZSWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094988

Procedure details

By following substantially the procedure of Example 1, Step D, except using dioxane as solvent, 2-phenyl-5,6-dihydro-1,4-dithiin (14.0 g.) yields 2-phenyl-5,6-dihydro-1,4-dithiin oxide as a mixture of the 1- and 4-isomers (15.1 g.).
Name
2-phenyl-5,6-dihydro-1,4-dithiin oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:8](=O)[CH2:9][CH2:10][S:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCOCC1>[C:1]1([C:7]2[S:8][CH2:9][CH2:10][S:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-phenyl-5,6-dihydro-1,4-dithiin oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1S(CCSC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SCCSC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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